molecular formula C58H101N13O20 B1235346 Herbicolin A CAS No. 74188-23-1

Herbicolin A

Cat. No. B1235346
CAS RN: 74188-23-1
M. Wt: 1300.5 g/mol
InChI Key: GMKUYPOKOFFZTR-KJRGEGHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbicolin A is a natural product found in Pantoea agglomerans with data available.

Scientific Research Applications

Antibacterial Properties

Herbicolin A, an acyl peptide antibiotic, has shown effectiveness against various bacterial species, particularly those in the Mollicutes class. Freundt and Winkelmann (1984) discovered that herbicolin A inhibits the growth of sterol-requiring Mycoplasma, Ureaplasma, and Spiroplasma species, demonstrating its potential as an antimicrobial agent (Freundt & Winkelmann, 1984). Further research by Birkelund and Freundt (1985) confirmed the mycoplasmacidal effect of herbicolin A, showing its ability to kill rather than just inhibit these bacteria (Birkelund & Freundt, 1985).

Structural Characteristics

The structural elucidation of herbicolin A was a significant advancement in understanding its scientific applications. Aydin et al. (1985) determined the structure of herbicolin A, identifying it as a glycolipodepsinonapeptide antibiotic. This discovery highlighted its unique chemical composition and potential for diverse applications (Aydin et al., 1985).

Agricultural Applications

Herbicolin A has also been studied in the context of agriculture. Kempf, Bauer, and Schroth (1993) found that wheat seeds treated with Erwinia herbicola, which produces herbicolin A, contained the antibiotic in their crowns and roots. This suggests a potential role for herbicolin A in plant protection and pathogen resistance (Kempf, Bauer, & Schroth, 1993).

Biocontrol and Antifungal Activity

Further expanding its applications, herbicolin A has been identified as having biocontrol properties, especially against fungal pathogens. Greiner and Winkelmann (1991) reported the production and isolation of herbicolin A by Erwinia herbicola and highlighted its activity against sterol-containing fungi (Greiner & Winkelmann, 1991). Additionally, Winkelmann, Lupp, and Jung (1980) emphasized its specificity against yeasts and filamentous fungi, further affirming its potential in fungal control (Winkelmann, Lupp, & Jung, 1980).

properties

CAS RN

74188-23-1

Product Name

Herbicolin A

Molecular Formula

C58H101N13O20

Molecular Weight

1300.5 g/mol

IUPAC Name

N-[(E)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradecanamide

InChI

InChI=1S/C58H101N13O20/c1-9-11-12-13-14-15-16-17-18-20-34(90-57-49(81)48(80)47(79)39(29-72)91-57)26-41(76)65-35(10-2)52(84)70-45-33(7)89-56(88)37(21-19-24-62-58(60)61)67-55(87)46(32(6)74)71(8)43(78)28-64-50(82)36(22-23-40(59)75)66-42(77)27-63-51(83)38(25-30(3)4)68-53(85)44(31(5)73)69-54(45)86/h10,30-34,36-39,44-49,57,72-74,79-81H,9,11-29H2,1-8H3,(H2,59,75)(H,63,83)(H,64,82)(H,65,76)(H,66,77)(H,67,87)(H,68,85)(H,69,86)(H,70,84)(H4,60,61,62)/b35-10+

InChI Key

GMKUYPOKOFFZTR-KJRGEGHNSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N/C(=C/C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O

SMILES

CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O

synonyms

herbicolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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